molecular formula C25H34N2O5 B2945615 (E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1235692-50-8

(E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2945615
CAS No.: 1235692-50-8
M. Wt: 442.556
InChI Key: SWBBLELJGSMPNS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic small molecule of significant interest in chemical biology and oncology research. Its design incorporates a reactive acrylamide group, suggesting its potential application as a targeted covalent inhibitor . The compound features a 3,4,5-trimethoxyphenyl moiety, a structural motif commonly associated with microtubule-targeting agents that disrupt tubulin polymerization and exhibit anti-mitotic effects. This combination makes it a compelling candidate for investigating novel pathways in cancer cell proliferation and apoptosis. The molecule is structurally related to compounds described in patent WO 2016/154390 A1 , which covers acrylamide derivatives for use as therapeutic agents, particularly as irreversible kinase inhibitors. Researchers can utilize this compound to probe the biological activity of covalent binders in specific enzymatic assays, study structure-activity relationships (SAR) in medicinal chemistry programs, and explore its effects on various cancer cell lines. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5/c1-17-12-21(18(2)32-17)16-27-10-8-19(9-11-27)15-26-24(28)7-6-20-13-22(29-3)25(31-5)23(14-20)30-4/h6-7,12-14,19H,8-11,15-16H2,1-5H3,(H,26,28)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBBLELJGSMPNS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Piperidine core : A six-membered ring containing nitrogen that is known for its diverse biological activities.
  • Furan moiety : A five-membered aromatic ring contributing to the compound's reactivity and biological interactions.
  • Trimethoxyphenyl group : Enhances the compound's lipophilicity and potential receptor interactions.

Its molecular formula is C23H32N2O3C_{23}H_{32}N_{2}O_{3} with a molecular weight of approximately 384.5 g/mol .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism of action primarily involves:

  • Inhibition of Key Receptors : The compound has been studied for its potential as an inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), both of which play critical roles in cancer cell proliferation and survival .
  • Induction of Apoptosis : By modulating signaling pathways associated with cell growth, the compound can induce apoptosis in cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest that the compound may possess neuroprotective effects. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the same chemical class:

  • In Vitro Studies : Research demonstrated that derivatives of piperidine exhibited potent cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values indicating significant inhibition of cell growth in human cancer cell lines .
  • Animal Models : In vivo studies using animal models have shown that compounds with similar structures can reduce tumor size and improve survival rates in cancer-bearing mice .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of ALK and EGFR
Induction of ApoptosisModulation of signaling pathways
NeuroprotectionReduction of oxidative stress

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its hybrid structure:

  • Acrylamide backbone : Common among EP2 antagonists and microtubule-targeting agents.
  • Piperidine-(2,5-dimethylfuran) moiety : Enhances steric bulk and may influence pharmacokinetics.

Comparative Analysis of Analogues

The following table summarizes structural and physicochemical properties of analogous acrylamide derivatives:

Compound Name Structure Features Molecular Weight (g/mol) Key Data References
Target Compound Piperidine-(2,5-dimethylfuran)methyl, 3,4,5-trimethoxyphenyl ~478 (estimated) N/A (synthesis not described)
(E)-N-(3-(4-Methoxyphenyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5r) 3-(4-Methoxyphenyl)propyl substituent 385 Purity >97% (LCMS), 1H NMR data
(E)-N-((2-Methyl-1H-indol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5s) Indole-methyl substituent ~404 (estimated) NMR data reported
(E)-3-(3,5-Dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (5b) 3,5-Dimethoxyphenyl, indole-ethyl chain ~393 1H NMR (CDCl3), LCMS data
(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one Dihydropyridinone core ~331 Structural similarity score: 0.66
(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide Benzooxazepine-furan hybrid 354.4 Molecular formula: C20H22N2O4

Substituent Effects on Physicochemical Properties

  • Piperidine vs.
  • Furan vs. Indole : The 2,5-dimethylfuran group may confer metabolic stability over indole-containing analogues (e.g., 5s), as furans are less prone to oxidative degradation .
  • Methoxy Substitution : The 3,4,5-trimethoxyphenyl group increases lipophilicity compared to 3,5-dimethoxy derivatives (e.g., 5b), which could enhance membrane permeability but reduce aqueous solubility .

Q & A

Q. What are the key steps in synthesizing (E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, and how are intermediates characterized?

Methodological Answer: The synthesis involves a multi-step approach:

Amide Coupling : React α-bromoacrylic acid with a piperidinylmethyl-substituted amine derivative in ice-cooled DMF using EDCI as a coupling agent .

Purification : Use column chromatography with ethyl acetate/petroleum ether (1:3 v/v) to isolate intermediates .

Characterization :

  • NMR : Confirm regioisomeric purity via splitting patterns (e.g., J = 15.7 Hz for trans-alkene protons in ¹H NMR) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z = 372 [M+1] for acrylamide derivatives) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 48.41%, H: 3.51% for triazine derivatives) .

Q. How can researchers ensure structural fidelity during synthesis?

Methodological Answer:

  • Crystallography : Resolve ambiguities in stereochemistry using single-crystal X-ray diffraction (e.g., COD entry 2210537 for related phosphorodiamidates) .
  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm connectivity, especially for methoxy groups on the trimethoxyphenyl ring .
  • Control Experiments : Compare melting points (mp) and retention factors (Rf) with reference compounds (e.g., mp = 184°C for triazine analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for amide coupling. Ethanol under reflux achieved 98% yield for triazine derivatives .
  • Catalyst Optimization : Compare EDCI with DCC/HOBt systems to minimize side products (e.g., N-acylurea formation) .
  • Temperature Control : Maintain 0–5°C during coupling to suppress racemization .
  • Example Data Table :
SolventCatalystTemp (°C)Yield (%)Purity (HPLC)
DMFEDCI0–57592%
EtOHEDCIReflux9898%
DCMDCC/HOBtRT6085%

Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Methodological Answer:

  • Dynamic Effects : For unexpected splitting (e.g., δ 10.88 ppm singlet in ¹H NMR), confirm hydrogen bonding or tautomerization via variable-temperature NMR .
  • DFT Calculations : Model rotational barriers around the acrylamide bond to predict coupling constants (Jcalc vs. Jobs) .
  • Isotopic Labeling : Use ¹³C-labeled intermediates to trace carbon environments in crowded spectra (e.g., δ 173.43 ppm for carbonyl carbons) .

Q. What strategies validate the biological activity mechanisms of this compound?

Methodological Answer:

  • Docking Studies : Model interactions with tubulin (target for trimethoxyphenyl derivatives) using AutoDock Vina .
  • SAR Analysis : Compare IC₅₀ values of analogs (e.g., replacing dimethylfuran with indole or pyridine) to identify pharmacophores .
  • Metabolic Stability : Assess hepatic clearance in microsomal assays using LC-MS/MS (e.g., t₁/₂ > 2 hrs for lead candidates) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, FFP3 masks, and fume hoods to avoid inhalation/dermal exposure .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .
  • Storage : Store at -20°C under argon to prevent hydrolysis of the acrylamide moiety .

Structural and Functional Analysis

Q. How can supramolecular interactions (e.g., π-stacking) be studied for this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve packing motifs (e.g., CCDC 2341592 for pyridylacrylic acid derivatives) .
  • Hirshfeld Analysis : Quantify intermolecular contacts (e.g., H···O vs. C···C interactions) using CrystalExplorer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.